molecular formula C21H18F4N4O B5099274 1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

Cat. No.: B5099274
M. Wt: 418.4 g/mol
InChI Key: BBXKXECYFIZGAV-UHFFFAOYSA-N
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Description

1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol is a complex organic compound that features a combination of fluorinated aromatic rings and a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach is the formation of the 1,2,4-triazine ring followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. The final step often involves the formation of the piperidin-4-ol moiety through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-phenylpiperidin-4-ol
  • 1-[5-(3-Chlorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

Uniqueness

1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O/c22-17-6-1-3-14(11-17)18-13-26-28-19(27-18)29-9-7-20(30,8-10-29)15-4-2-5-16(12-15)21(23,24)25/h1-6,11-13,30H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXKXECYFIZGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C3=NC(=CN=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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